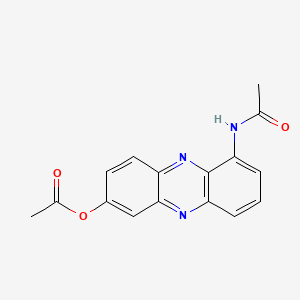
(6-Acetamidophenazin-2-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Acetamidophenazin-2-yl) acetate is an organic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol It is characterized by the presence of an acetyloxy group attached to a phenazine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetamidophenazin-2-yl) acetate typically involves the acetylation of 7-hydroxy-1-phenazinylamine. The reaction is carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature conditions. The reaction can be represented as follows:
7-Hydroxy-1-phenazinylamine+Acetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(6-Acetamidophenazin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines (NH2-).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenazine derivatives.
Scientific Research Applications
(6-Acetamidophenazin-2-yl) acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Acetamidophenazin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[7-(Hydroxy)-1-phenazinyl]acetamide
- N-[7-(Methoxy)-1-phenazinyl]acetamide
- N-[7-(Ethoxy)-1-phenazinyl]acetamide
Uniqueness
(6-Acetamidophenazin-2-yl) acetate is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
18450-10-7 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.298 |
IUPAC Name |
(6-acetamidophenazin-2-yl) acetate |
InChI |
InChI=1S/C16H13N3O3/c1-9(20)17-13-4-3-5-14-16(13)19-12-7-6-11(22-10(2)21)8-15(12)18-14/h3-8H,1-2H3,(H,17,20) |
InChI Key |
MAORRHKNBWIOGK-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC2=C1N=C3C=CC(=CC3=N2)OC(=O)C |
Synonyms |
N-[7-(Acetyloxy)-1-phenazinyl]acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















